molecular formula C16H17Cl2N3O3S B2924925 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 329268-50-0

5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No. B2924925
CAS RN: 329268-50-0
M. Wt: 402.29
InChI Key: DTKQHSUVSPYGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, also known as DAS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been found to have significant biological activity.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes. For example, 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. The inhibition of these enzymes may contribute to the anticancer activity of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide.
Biochemical and Physiological Effects:
5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has also been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has also been extensively studied in preclinical models, which provides a solid foundation for further research. However, one limitation of using 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide. One area of interest is the development of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide analogs with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential use of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide and its effects on various biological processes.

Synthesis Methods

The synthesis of 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide involves the reaction between 2,5-dichloronitrobenzene and morpholine followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 4-chlorobenzenesulfonyl chloride to yield 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide. This synthesis method has been well-established and has been used to produce 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide in large quantities for scientific research.

Scientific Research Applications

5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have significant activity against a range of enzymes, including carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. 5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide has also been shown to have anticancer activity and has been used in preclinical studies to investigate its potential as a cancer therapeutic.

properties

IUPAC Name

5-amino-N-(2,5-dichlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)14(9-11)20-25(22,23)16-10-12(19)2-4-15(16)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQHSUVSPYGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,5-dichlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide

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